molecular formula C19H19N9O B2633486 (4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1904024-67-4

(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2633486
CAS No.: 1904024-67-4
M. Wt: 389.423
InChI Key: YHLCFUWZZCOLAH-UHFFFAOYSA-N
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Description

The compound “(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone” is a heterocyclic small molecule featuring a triazolo-pyrazine core fused with a piperazine ring and a 1,2,3-triazole-phenyl moiety. Its structural complexity arises from the integration of multiple nitrogen-containing heterocycles, which are known to enhance bioactivity and binding affinity to biological targets such as enzymes or receptors . The methyl group at position 3 of the triazolo-pyrazine ring likely influences steric and electronic properties, while the phenyl-triazole group contributes to π-π stacking interactions, a common feature in drug design for receptor targeting .

Properties

IUPAC Name

[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N9O/c1-14-22-23-18-17(20-7-8-27(14)18)25-9-11-26(12-10-25)19(29)16-13-21-28(24-16)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLCFUWZZCOLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a derivative of the triazolo[4,3-a]pyrazine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

1. Overview of Triazolo[4,3-a]pyrazine Derivatives

Triazolo[4,3-a]pyrazine derivatives are known for their broad spectrum of biological activities including:

  • Antibacterial : Effective against both Gram-positive and Gram-negative bacteria.
  • Anticancer : Inhibitory effects on various cancer cell lines.
  • Antidiabetic : Potential use in the management of diabetes.

The compound incorporates a piperazine moiety and a phenyl-substituted triazole, enhancing its pharmacological profile.

2. Synthesis

The synthesis of the target compound involves several key steps:

  • Formation of the Triazolo[4,3-a]pyrazine Core : Utilizing 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine as a starting material.
  • Piperazine Attachment : The introduction of the piperazine ring through nucleophilic substitution reactions.
  • Triazole Formation : Coupling with a phenyl-substituted triazole to yield the final product.

3.1 Antibacterial Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial properties. For instance:

  • Compounds from this class showed moderate to good activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

3.2 Anticancer Activity

The anticancer potential of triazolo[4,3-a]pyrazine derivatives has been highlighted in various studies:

  • A compound similar to the target exhibited IC50 values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cell lines . This suggests that modifications to the triazolo structure can enhance cytotoxicity.

The biological activity of triazolo[4,3-a]pyrazines is attributed to their ability to interact with specific biological targets:

  • DNA Gyrase Inhibition : The protonated amines in these compounds can form π-cation interactions with amino acid residues in DNA gyrase, leading to antibacterial effects .
  • Kinase Inhibition : The compounds have shown potential as c-Met kinase inhibitors, which play a critical role in tumor growth and metastasis .

5. Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

SubstituentActivity LevelNotes
PhenylModerateElectron-donating groups enhance activity
IndoleHighIndole derivatives show superior antibacterial effects
Alkyl ChainsVariableLong alkyl chains improve cell permeability

6. Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profiles of triazolo[4,3-a]pyrazine derivatives:

  • Case Study on Antibacterial Activity : A study reported that a specific derivative showed an MIC of 32 μg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent .
  • Case Study on Antitumor Activity : Another study demonstrated that a closely related compound had significant inhibitory effects on tumor growth across multiple cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of triazolo-pyrazine derivatives, which are structurally analogous to adenosine receptor ligands (e.g., 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives) reported in pharmacological studies . Below is a comparative analysis with key analogues:

Compound Core Structure Key Substituents Biological Target Activity/IC₅₀
Target Compound (this study) Triazolo-pyrazine + piperazine + triazole 3-methyl, phenyl-triazole Adenosine receptors (inferred) Not yet reported
8-amino-triazolo-pyrazin-3-one derivatives Triazolo-pyrazine Benzylpiperazine, aryl groups A₁/A₂A adenosine receptors A₁: 0.8–12 nM; A₂A: 1.5–15 nM
1,4-disubstituted 1,2,3-triazoles Pyrazole-triazole hybrids Propargyloxy-phenyl groups Antimicrobial enzymes MIC: 4–16 µg/mL
Triazolo-thiadiazoles (e.g., from [7]) Triazole-thiadiazole 4-methoxyphenyl-pyrazole 14-α-demethylase lanosterol Docking score: −8.2 to −9.1 kcal/mol

Key Findings

Receptor Binding vs. Enzyme Inhibition: The target compound’s triazolo-pyrazine-piperazine scaffold resembles adenosine receptor ligands (e.g., derivatives in ), which exhibit nanomolar affinity for A₁/A₂A receptors. In contrast, 1,2,3-triazole derivatives (e.g., ) prioritize antimicrobial activity via enzyme inhibition, with minimal receptor-binding data reported.

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step protocols similar to those for triazolo-pyrazines (e.g., Vilsmeier-Haack cyclization, Cu-catalyzed click chemistry) . However, its piperazine linkage introduces additional synthetic challenges compared to simpler triazolo-thiadiazoles .

Pharmacokinetic Predictions: The piperazine moiety may enhance solubility compared to non-polar analogues like triazolo-thiadiazoles . However, the phenyl-triazole group could increase metabolic stability relative to propargyloxy-phenyl derivatives .

Contradictions and Gaps

  • While adenosine receptor ligands () emphasize substituent-driven selectivity (e.g., benzylpiperazine for A₁), the target compound’s methyl and phenyl-triazole groups lack direct activity data, creating ambiguity in target prioritization.
  • Antimicrobial triazoles () and antifungal triazolo-thiadiazoles () demonstrate clear structure-activity relationships (SAR), but similar SAR for the target compound remains unexplored.

Q & A

Q. What are the standard synthetic routes for preparing the triazolopyrazine core in this compound?

The triazolopyrazine core can be synthesized via cyclization of hydrazine derivatives with carbonylimidazole-activated acids. A typical procedure involves reacting 3-hydrazinopyrazin-2-one derivatives with carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C for 1 hour, followed by refluxing for 24 hours. Recrystallization from DMFA/i-propanol (1:2 v/v) yields pure triazolopyrazine intermediates .

Q. Which spectroscopic methods confirm the methanone linkage in the final product?

  • FT-IR : A strong C=O stretch near 1680 cm⁻¹ confirms the ketone group.
  • ¹³C NMR : A carbonyl carbon signal around 200 ppm is diagnostic.
  • HPLC : Retention time comparison with intermediates validates successful coupling .

Q. What in vitro assays are used to assess biological activity of triazolopyrazine derivatives?

Common assays include:

  • Receptor binding studies (e.g., adenosine A1/A2A receptors via radioligand displacement) .
  • Antimicrobial susceptibility testing using broth microdilution methods .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperazine-linked triazolopyrazine moiety under reflux?

  • Stoichiometry adjustments : Increase CDI ratio (1.5–2.0 equivalents) to drive cyclization.
  • Reaction time : Extend reflux beyond 24 hours (monitor via TLC).
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 150°C for 6 hours).
  • Purification : Gradient recrystallization (DMFA/i-propanol) improves purity .

Q. What strategies resolve structural ambiguities in the triazole-methanone region?

  • 2D NMR : HSQC and HMBC correlations distinguish between regioisomers.
  • X-ray crystallography : Recrystallization from methanol (573 K conditions) produces diffraction-quality crystals .

Q. How can computational modeling predict target proteins for this compound?

  • Molecular docking : Use PDB structures (e.g., 3LD6 for 14-α-demethylase) to assess binding affinity.
  • MD simulations : Evaluate ligand-protein complex stability over 100-ns trajectories .

Q. How to address low aqueous solubility during biological testing?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes.
  • Prodrug synthesis : Introduce phosphate esters on the triazole or piperazine moieties for enhanced solubility .

Q. How to troubleshoot inconsistent biological activity across assay platforms?

  • Assay validation : Ensure consistent pH (7.4), temperature (37°C), and DMSO concentration.
  • Compound stability : Confirm integrity via LC-MS post-assay.
  • Orthogonal assays : Compare SPR (surface plasmon resonance) with radioligand displacement to cross-validate target engagement .

Contradiction Analysis

  • Low yields in cyclization steps : reports 24-hour reflux, but suggests 48 hours may be required for complete conversion. Resolution: Monitor reaction progress via LC-MS and adjust time accordingly.
  • Biological activity discrepancies : Differences in receptor binding ( vs. antimicrobial data in ) may stem from assay-specific conditions (e.g., ionic strength, protein concentration). Standardize buffer systems and validate with positive controls .

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